molecular formula C₉H₁₂O₄ B1144593 Diallylmalonic acid CAS No. 4372-31-0

Diallylmalonic acid

Cat. No. B1144593
CAS RN: 4372-31-0
M. Wt: 184.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallylmalonic acid, also known as Diethyl diallylmalonate, is a chemical compound with the molecular formula C13H20O4 . It is used as a starting material for enantioselective synthesis of carbocyclic nucleoside analogues .


Molecular Structure Analysis

The molecular structure of Diallylmalonic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Diallylmalonic acid is 240.2955 .


Physical And Chemical Properties Analysis

Diallylmalonic acid has a molecular weight of 240.3 . Its boiling point is 128-130 °C/12 mmHg (lit.) and it has a density of 0.994 g/mL at 25 °C (lit.) . The compound is sparingly soluble in water (0.72 g/L at 25°C) .

Scientific Research Applications

  • Cyclopolymerization Studies : Beckwith, Ong, and Solomon (1975) investigated the electron spin resonance (ESR) spectra of radicals generated from diallylmalonic acid, among other compounds, revealing rapid cyclization to form product radicals containing five-membered rings (Beckwith, Ong, & Solomon, 1975).

  • Catalytic Applications in Zeolites : Corma, García, and Leyva (2004) demonstrated the use of diallylmalonate in cycloisomerisation to form cyclopentenes, highlighting its role in testing for hard Lewis acid sites in palladium-containing zeolites (Corma, García, & Leyva, 2004).

  • Metathesis Reactions with Ruthenium Catalysts : Stewart et al. (2010) compared the turnover numbers (TONs) of productive and nonproductive metathesis reactions of diethyl diallylmalonate using various ruthenium-based catalysts, exploring the effect of catalyst structure on reaction efficiency (Stewart et al., 2010).

  • Organic Laboratory Experiments : Schepmann and Mynderse (2010) described the use of Grubbs’s second-generation catalyst for the ring-closing metathesis of diethyl diallylmalonate in an advanced guided-inquiry experiment for organic chemistry laboratories (Schepmann & Mynderse, 2010).

  • Micellar Catalysis in Glycerol : Hamel et al. (2014) explored the ring-closing metathesis of diethyl diallylmalonate in glycerol under micellar conditions, highlighting its potential for safer reaction conditions and the use of renewable feedstocks (Hamel et al., 2014).

  • Reductive Cyclization Catalyzed by Palladium : Perch, Kisanga, and Widenhoefer (2000) studied the reaction of dimethyl diallylmalonate with water and silane catalyzed by palladium-bisoxazoline complexes, contributing to the understanding of catalytic processes involving diallylmalonate (Perch, Kisanga, & Widenhoefer, 2000).

  • NMR Studies in Cyclopolymerization : Tsai et al. (2004) conducted two-dimensional NMR spectroscopic studies on the copolymer of diethyl diallylmalonate with sulfur dioxide, providing insights into the structure of the resulting polymers (Tsai et al., 2004).

Safety And Hazards

Diallylmalonic acid is classified as a skin irritant (Category 2) and can cause serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this compound .

properties

IUPAC Name

2,2-bis(prop-2-enyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-4H,1-2,5-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZBUJCPNVRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286826
Record name 2,2-Di-2-propen-1-ylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallylmalonic acid

CAS RN

4372-31-0
Record name 2,2-Di-2-propen-1-ylpropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4372-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Di-2-propen-1-ylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the main applications of diallylmalonic acid in chemical research?

A1: Diallylmalonic acid and its esters are primarily used as substrates in organic synthesis and catalysis research. One key area is olefin metathesis, where diallylmalonic acid and its esters serve as model substrates for evaluating the efficiency and selectivity of new catalysts. [, , ] For example, diallylmalonic acid’s diethyl ester (diethyl diallylmalonate, DEDAM) is frequently employed to assess ring-closing metathesis (RCM) reactions. [, ] Another application utilizes diallylmalonic acid’s dual allyl groups in free-radical addition-cyclization reactions to create substituted cyclopentanes. []

Q2: How does the structure of diallylmalonic acid influence its reactivity in olefin metathesis reactions?

A2: The presence of two terminal alkene groups (allyl groups) in diallylmalonic acid allows it to participate in ring-closing metathesis (RCM). [, , ] During RCM, the ruthenium-based Grubbs' catalysts react with the alkene groups, ultimately leading to the formation of a cyclic compound and the release of ethylene gas. The carboxylic acid groups in diallylmalonic acid can influence the solubility and reactivity depending on the reaction conditions. []

Q3: Are there ways to separate ruthenium-based catalysts from products after performing olefin metathesis with diallylmalonic acid derivatives?

A3: Yes, researchers have developed ruthenium catalysts bearing pH-responsive ligands for improved separation. [] By incorporating pH-responsive N-heterocyclic carbene (NHC) ligands with dimethylamino groups, the catalysts can be easily protonated by adding acid. This change in charge state significantly increases the catalyst's solubility in polar solvents like water, allowing for efficient separation from the less polar RCM products through extraction methods. []

Q4: Has diallylmalonic acid been used in any polymer chemistry research?

A4: Yes, diallylmalonic acid esters have been utilized in polymer synthesis. One example involves using modified polystyrene macromonomers with terminal allyl groups, introduced via a reaction with diethyl diallylmalonate. [] These macromonomers were then copolymerized with 4-vinylpyridine to create sequential copolymers, demonstrating their potential application in synthesizing materials with controlled structures and properties. []

Q5: What spectroscopic techniques are commonly used to characterize diallylmalonic acid and its derivatives?

A5: While specific spectroscopic data isn't provided in the provided abstracts, researchers often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. NMR can confirm the structure and purity of diallylmalonic acid and its derivatives by analyzing the distinct chemical shifts of protons and carbons within the molecule. IR spectroscopy helps identify functional groups like carboxylic acids and alkenes present in the compound by analyzing their characteristic vibrational frequencies. Furthermore, X-ray crystallography is frequently employed to determine the solid-state structure of novel diallylmalonic acid-containing metal complexes. []

Q6: Are there other interesting findings related to diallylmalonic acid in the provided research?

A7: An intriguing finding involves the use of polydimethylsiloxane as an "active" membrane in metathesis reactions involving diallylmalonic acid. [] This membrane selectively allows the passage of non-polar reactants like diallyl ethers while blocking polar molecules like the deprotonated form of diallylmalonic acid. This selective permeability introduces a new control element in catalyst selectivity, highlighting the importance of exploring the interplay between catalyst properties and reaction environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.